H-Pro-Pna

Overview

Description

Mechanism of Action

Target of Action

H-Pro-Pna, also known as Gly-Pro-pNA (hydrochloride), is primarily targeted towards the enzyme Dipeptidyl Peptidase IV (DPP IV) . DPP IV is a circulating enzyme that plays a crucial role in glucose metabolism . It is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion .

Mode of Action

This compound acts as a chromogenic substrate for DPP IV . When it interacts with DPP IV, it is cleaved, leading to the release of free p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm . The interaction of this compound with DPP IV slows down the degradation rate of the substrate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By inhibiting DPP IV, this compound indirectly influences the activity of incretin hormones, which are key regulators of insulin secretion . This can lead to improved control of blood glucose levels .

Pharmacokinetics

Pnas are known to be resistant to enzymatic degradation, which suggests that this compound could have good stability and a long half-life in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of DPP IV activity, which leads to an increase in the levels of incretin hormones . On a cellular level, this can result in enhanced insulin secretion and improved control of blood glucose levels .

Action Environment

The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the presence of salts can enhance the binding of PNA molecules to their DNA or RNA targets . Additionally, the temperature and pH can affect the enzymatic activity of DPP IV and thus the efficacy of this compound

Biochemical Analysis

Biochemical Properties

H-Pro-Pna interacts with the enzyme DPP IV . The enzyme activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm . This interaction is crucial for the role of this compound in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily through its interaction with DPP IV . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with DPP IV . This interaction leads to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and its degradation over time is minimal .

Metabolic Pathways

This compound is involved in the metabolic pathway of DPP IV . It interacts with this enzyme, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with DPP IV, it is likely that it may interact with transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Pna involves the coupling of proline with p-nitroaniline. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction conditions usually include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The crude product is typically cleaved from the solid support using anhydrous hydrogen fluoride or trifluoromethanesulfonic acid, followed by HPLC purification .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Pna undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is catalyzed by enzymes such as proline arylamidase and prolyl aminopeptidase . Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proline arylamidase or prolyl aminopeptidase.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include amino acids, nitroaniline derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

H-Pro-Pna has a wide range of scientific research applications:

Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: Employed in the detection and quantification of proline arylamidase activity in biological samples.

Medicine: Utilized in diagnostic assays for the determination of enzyme activity in human sera.

Industry: Applied in the production of peptide nucleic acids for various biotechnological applications.

Comparison with Similar Compounds

H-Pro-Pna is unique compared to other peptide nucleic acids due to its specific substrate properties for proline arylamidase and prolyl aminopeptidase . Similar compounds include:

N-(2-aminoethyl)-glycine: A basic building block for peptide nucleic acids.

Peptide nucleic acids (PNA): Synthetic DNA mimics with a peptide-like backbone.

N-(2-aminoethyl)-glycine derivatives: Various derivatives used in different biotechnological applications.

This compound stands out due to its specific enzymatic substrate properties, making it valuable in diagnostic and research applications.

Biological Activity

H-Pro-Pna (H-Proline-Peptide Nucleic Acid) is a synthetic compound that has garnered attention for its biological activity, particularly in the realm of molecular biology and therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Overview of this compound

This compound is a type of peptide nucleic acid (PNA), which is characterized by its ability to hybridize with complementary nucleic acid sequences. This hybridization capability makes this compound a valuable tool for inhibiting gene expression and modulating cellular processes. The structural modifications of PNA can enhance its binding affinity and specificity, thereby increasing its effectiveness in various applications.

The primary mechanism through which this compound exerts its biological activity involves the hybridization with target RNA or DNA sequences. This interaction can lead to several outcomes:

- Inhibition of Gene Expression : By binding to mRNA, this compound can block access to the transcriptional machinery, effectively silencing gene expression.

- Recruitment of Cellular Factors : this compound can recruit cellular factors that promote the degradation of the target RNA, further inhibiting gene expression.

Research indicates that modifications to the PNA structure significantly influence binding dynamics, stability, and interaction rates with complementary nucleic acids.

Binding Affinity and Specificity

Studies have demonstrated that varying the chemical structure of this compound can enhance its binding affinity for target sequences. For instance, modifications such as changing the backbone or introducing specific functional groups can lead to improved specificity in hybridization. These alterations are crucial for developing more effective therapeutic agents targeting specific genes.

Case Studies

- Gene Silencing Applications : In a study focused on gene silencing, this compound was utilized to inhibit the expression of a specific oncogene in cancer cells. The results indicated a significant reduction in mRNA levels and subsequent protein expression, suggesting that this compound could serve as a potential therapeutic agent in cancer treatment.

- Therapeutic Development : Another case study explored the use of this compound in developing treatments for genetic disorders. By targeting mutant alleles with high specificity, researchers found that this compound could effectively reduce the expression of deleterious genes associated with certain inherited conditions.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism Description | Reference |

|---|---|---|

| Gene Expression Inhibition | Hybridization with mRNA to block transcription | |

| RNA Degradation | Recruitment of RNAse to degrade bound mRNA | |

| Specificity Enhancement | Structural modifications leading to improved binding |

Properties

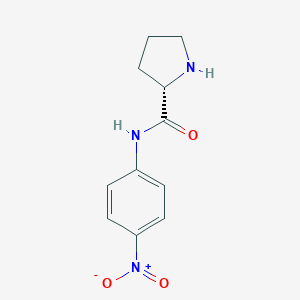

IUPAC Name |

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPYNYNEUYKOW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994549 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-91-7 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.